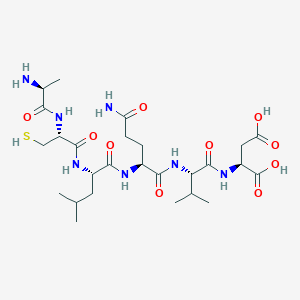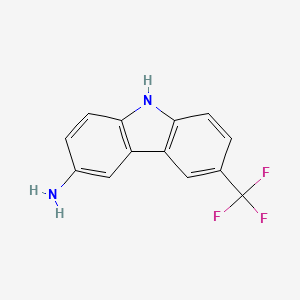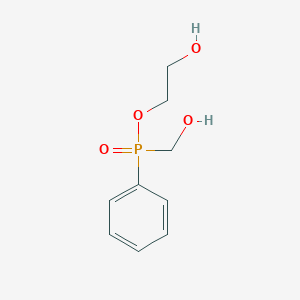![molecular formula C14H20O2 B12606021 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene CAS No. 648933-90-8](/img/structure/B12606021.png)
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a side chain containing a methylpent-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of 1-methoxy-4-hydroxybenzene with a suitable alkylating agent, such as 2-methylpent-3-en-1-yl bromide, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the side chain play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methylbenzene: Similar structure but lacks the complex side chain.
4-Methoxytoluene: Another similar compound with a simpler structure.
4-Methylanisole: Shares the methoxy group but has different substituents on the benzene ring.
Uniqueness
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
648933-90-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-methoxy-4-[[(2R)-2-methylpent-3-enoxy]methyl]benzene |
InChI |
InChI=1S/C14H20O2/c1-4-5-12(2)10-16-11-13-6-8-14(15-3)9-7-13/h4-9,12H,10-11H2,1-3H3/t12-/m1/s1 |
InChI Key |
BTVXHQJXNGHCCE-GFCCVEGCSA-N |
Isomeric SMILES |
CC=C[C@@H](C)COCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC=CC(C)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)


![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)

![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)


